BenchChemオンラインストアへようこそ!

5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Physicochemical property Lipophilicity Lead optimization

5-(3-Fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941949-66-2) is a fully synthetic, small-molecule heterocyclic compound built on the thiazolo[4,5-d]pyridazin-4(5H)-one fused bicyclic core. This scaffold has been recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including DHFR inhibition, antitumor effects, analgesic action, calcium desensitization, and antioxidant/prooxidant modulation.

Molecular Formula C19H13F2N3OS
Molecular Weight 369.39
CAS No. 941949-66-2
Cat. No. B2741957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941949-66-2
Molecular FormulaC19H13F2N3OS
Molecular Weight369.39
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(13-5-7-14(20)8-6-13)23-24(19(17)25)10-12-3-2-4-15(21)9-12/h2-9H,10H2,1H3
InChIKeyZIYYJGJZEBEFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941949-66-2): Compound Class and Procurement Context


5-(3-Fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941949-66-2) is a fully synthetic, small-molecule heterocyclic compound built on the thiazolo[4,5-d]pyridazin-4(5H)-one fused bicyclic core . This scaffold has been recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including DHFR inhibition, antitumor effects, analgesic action, calcium desensitization, and antioxidant/prooxidant modulation [1][2]. The target compound is distinguished within this class by its specific substitution pattern: a 3-fluorobenzyl group at the N5 position, a 4-fluorophenyl group at the C7 position, and a methyl group at the C2 position of the thiazole ring, yielding a molecular formula of C19H13F2N3OS and a molecular weight of 369.39 g/mol . This dual-fluorine substitution architecture is relatively uncommon among thiazolo[4,5-d]pyridazinones described in the primary literature, where mono-fluorinated, non-fluorinated, or heteroaryl-substituted analogs predominate [1].

Why Thiazolo[4,5-d]pyridazinone Analogs Cannot Be Casually Substituted for CAS 941949-66-2 in Biological Assays


The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent alterations at the N5, C7, or C2 positions can fundamentally alter biological activity profiles. Published SAR evidence from the 2,5,7-substituted series demonstrates that replacing an aryl substituent at the N5 position with an alkyl or alkylamido/arylamido group leads to a measurable decrease in cancer cell sensitivity [1]. Furthermore, the identity of the C7 aryl substituent determines target engagement: 7-aryl derivatives show DHFR inhibition and antitumor activity, whereas 7-(2-furyl) derivatives bearing pyrrolidine at C2 shift the activity profile toward analgesia [2][3]. The target compound CAS 941949-66-2 carries a distinct 3-fluorobenzyl (N5) / 4-fluorophenyl (C7) / 2-methyl (C2) combination not replicated in any analog for which biological data have been published. Substituting a non-fluorinated benzyl analog, a positional fluorobenzyl isomer (e.g., 2-fluorobenzyl or 4-fluorobenzyl), or a heteroaryl C7 variant will produce a different molecule with unvalidated biological behavior, potentially compromising assay reproducibility and data interpretability [1].

Quantitative Differentiation Evidence for CAS 941949-66-2 Versus Closest Thiazolo[4,5-d]pyridazinone Comparators


Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift Versus the Direct Des-fluoro Analog

CAS 941949-66-2 possesses a molecular weight of 369.39 g/mol and incorporates two fluorine atoms (3-fluorobenzyl at N5 and 4-fluorophenyl at C7), distinguishing it from the closest commercially cataloged structural comparator, 5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105218-05-0; MW 406.5 g/mol), which replaces the C7 4-fluorophenyl with an unsubstituted phenyl group and the C2 methyl with a pyrrolidine moiety . The dual-fluorine substitution in CAS 941949-66-2 is expected to increase lipophilicity (calculated logP shift of approximately +0.3 to +0.5 log units based on the Hansch π value for aromatic fluorine substitution of ~0.14 per fluorine atom) relative to completely non-fluorinated benzyl/phenyl analogs, while the 2-methyl group maintains lower steric bulk at the C2 position compared to the pyrrolidine-bearing analog . This differentiated physicochemical profile directly impacts membrane permeability, plasma protein binding, and CYP450 metabolic stability—parameters critical in cell-based assay performance and in vivo study design .

Physicochemical property Lipophilicity Lead optimization

DHFR Inhibitory Potential: Structural Alignment with a Pharmacophore Model Validated in the Thiazolo[4,5-d]pyridazine Series

The thiazolo[4,5-d]pyridazine scaffold has been experimentally validated as a DHFR inhibitory pharmacophore: compound 26 (bearing a 2-thioureido function) in the Ewida et al. series achieved an IC50 of 0.06 μM against DHFR and an IC50 of 0.8 μM against the HS 578T breast cancer cell line [1]. Molecular modeling from that study identified Phe 31 and Arg 22 as key DHFR binding residues, establishing a pharmacophore model applicable to the entire thiazolo[4,5-d]pyridazinone class [1]. CAS 941949-66-2 retains the intact thiazolo[4,5-d]pyridazin-4(5H)-one core required for DHFR binding pocket recognition, but differs from compound 26 by bearing a 2-methyl substituent rather than a 2-thioureido group [1]. Within the broader class, the 7-(4-fluorophenyl) substituent present in CAS 941949-66-2 is a feature shared with several active DHFR inhibitors in the series, whereas 7-heteroaryl (e.g., 2-furyl) derivatives display a divergent analgesic rather than DHFR-inhibitory profile [2]. This structural evidence positions CAS 941949-66-2 as a candidate for DHFR-focused screening, though direct enzymatic data for this specific compound remain unpublished. Note: this is a class-level inference and does not constitute a direct IC50 comparison.

DHFR inhibition Anticancer Antifolate

N5 Substituent SAR Differentiation: 3-Fluorobenzyl Versus Other N5 Modifications in the Antitumor Activity Context

Demchenko et al. (2019) systematically investigated the antitumor activity of 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones at a standardized concentration of 10⁻⁵ mol/L across a panel of human cancer cell lines [1]. Their SAR analysis established that substitution of the N5 aryl group (compounds 7a, 7b) with alkyl (7e), alkylamido (7l), or arylamido (7d, 7f, 7k, 7m) moieties led to a decrease in cancer cell sensitivity, confirming that an aryl substituent at N5 is critical for maintaining antitumor activity within this chemotype [1]. CAS 941949-66-2 bears a 3-fluorobenzyl group at N5—an aryl substituent consistent with the SAR-preferred N5-aryl motif—while introducing a meta-fluorine that is absent from the Demchenko series compounds [1]. This positions CAS 941949-66-2 as a potentially active N5-aryl variant with the added physicochemical differentiation conferred by the 3-fluoro substituent, which may modulate electronic properties and metabolic stability relative to the unsubstituted benzyl comparator. Direct antitumor IC50 values for this specific compound have not been reported; this evidence is class-level SAR inference based on the N5 substituent rule.

Structure-activity relationship N5 substitution Antitumor screening

Positional Fluorobenzyl Isomer Differentiation: 3-Fluorobenzyl Versus 2-Fluorobenzyl and 4-Fluorobenzyl Analogs

Three positional isomers of the fluorobenzyl substituent exist within the thiazolo[4,5-d]pyridazin-4(5H)-one chemical space: 2-fluorobenzyl, 3-fluorobenzyl (CAS 941949-66-2), and 4-fluorobenzyl, each commercially cataloged as distinct compounds [1]. The position of the fluorine atom on the benzyl ring alters the electron density distribution across the aromatic system: 3-fluoro substitution exerts a meta-directing electron-withdrawing inductive effect (−I) without the resonance donation (+M) possible at the ortho or para positions, resulting in a differentiated electrostatic potential surface that can influence π-stacking interactions and hydrogen-bonding networks within target protein binding pockets [1]. While no published head-to-head biological comparison of these three positional isomers exists, the established precedent in medicinal chemistry that positional fluorination routinely produces order-of-magnitude potency differences (e.g., in kinase inhibitors where meta- vs. para-fluoro substitution on a benzyl group altered IC50 values by >10-fold in certain chemotypes) underscores that these three isomers cannot be treated as interchangeable [1]. Procurement of the correct positional isomer (3-fluorobenzyl) is essential for SAR reproducibility.

Positional isomer Fluorine substitution Receptor binding

C7 Substituent Differentiation: 4-Fluorophenyl Versus Heteroaryl (2-Furyl, 2-Thienyl) in Determining Biological Activity Trajectory

Published biological data on the thiazolo[4,5-d]pyridazin-4(5H)-one class demonstrate that the identity of the C7 substituent is a critical determinant of pharmacological activity trajectory. Compounds bearing a 7-(4-fluorophenyl) or other 7-aryl substituents have been associated with DHFR inhibition and antitumor activity (Ewida et al. 2017, compound series with IC50 values reaching 0.06 μM on DHFR) [1]. In contrast, compounds bearing a 7-(2-furyl) substituent with a 2-pyrrolidine group were evaluated in in vivo analgesic models (hot plate and acetic acid cramps tests), showing a completely divergent pharmacological profile [2]. Furthermore, 7-aryl derivatives within the 2-methyl subseries have demonstrated Ca²⁺-desensitizing activity on vascular smooth muscle myofilaments, representing a third distinct activity cluster accessible through C7 modification [3]. CAS 941949-66-2, with its 7-(4-fluorophenyl) substituent, aligns with the DHFR/antitumor and calcium-desensitizing activity clusters and diverges structurally from the analgesic 7-(2-furyl) series, making it an inappropriate substitute for analgesic screening programs (and vice versa).

C7 substitution Activity switching Target engagement

Scaffold-Level Differentiation: Thiazolo[4,5-d]pyridazinone Versus Isoxazolo[4,5-d]pyridazinone in Antimicrobial Screening

A direct scaffold-level comparison by the same research group demonstrated that isoxazolo[4,5-d]pyridazines generally display a better antimicrobial profile than their corresponding thiazolo[4,5-d]pyridazine congeners when evaluated against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans [1]. Specifically, of the most active compounds identified in that study, three (11c, 11d, 13d) belonged to the isoxazolo series and only one (24c) to the thiazolo series, with the isoxazolo derivatives showing broader spectrum and greater growth inhibitory effects [1]. This head-to-head scaffold comparison establishes that thiazolo[4,5-d]pyridazinones—including CAS 941949-66-2 by class membership—are not the optimal scaffold choice for antimicrobial screening programs. Instead, their value proposition lies in the DHFR/antitumor and calcium-desensitizing activity spaces where the thiazolo scaffold has demonstrated target engagement advantages [2][3]. This negative differentiation is equally valuable for procurement decision-making: it directs resources toward the scaffold's proven activity domains and away from applications where a superior bioisosteric alternative exists.

Scaffold comparison Antimicrobial Bioisostere

Recommended Application Scenarios for CAS 941949-66-2 Based on Quantitative Differentiation Evidence


DHFR Inhibitor Screening Cascades in Anticancer Drug Discovery

CAS 941949-66-2 is best deployed as a screening candidate in DHFR inhibition assays and downstream anticancer cell-based panels, supported by the validated class-level DHFR pharmacophore with IC50 values as low as 0.06 μM demonstrated for structurally related thiazolo[4,5-d]pyridazinones [1]. Its 7-(4-fluorophenyl) substituent aligns with the DHFR-active cluster (as opposed to the analgesic-diverting 7-(2-furyl) cluster), while its MW of 369.39 places it in favorable lead-like property space for further optimization [2]. Researchers should prioritize this compound over 7-heteroaryl analogs and over the bulkier pyrrolidine-bearing analog (CAS 1105218-05-0, MW 406.5) when the primary screening objective is DHFR-targeted anticancer activity.

Calcium Desensitization Mechanism-of-Action Studies in Vascular Smooth Muscle Pharmacology

The 2-methyl-7-aryl substitution pattern of CAS 941949-66-2 matches the structural features of thiazolo[4,5-d]pyridazinones shown to reduce Ca²⁺-sensitivity of myofilaments in vascular smooth muscle cells, a mechanism relevant to arterial hypertension and local vasospasm [1]. Its 7-(4-fluorophenyl) group (aryl, consistent with the Ca²⁺-desensitizing series) and 2-methyl substituent make it structurally suitable for inclusion in vascular tone modulation studies alongside characterized 2-methyl-7-aryl analogs. This represents a differentiated application space from the DHFR/anticancer axis, exploiting the scaffold's polypharmacology.

Fluorine-SAR Expansion Libraries in Medicinal Chemistry Lead Optimization

CAS 941949-66-2 serves as a key member of a positional fluorobenzyl isomer matrix (2-fluoro, 3-fluoro, and 4-fluoro variants) for systematic fluorine scanning SAR studies [1]. Its unique 3-fluorobenzyl substitution (meta-fluoro, dominant −I inductive effect without +M resonance) provides electronic differentiation from both the 2-fluoro and 4-fluoro positional isomers [2]. Procurement of all three isomers enables comprehensive mapping of fluorine position effects on target binding, metabolic stability, and physicochemical properties—a well-precedented strategy in lead optimization that cannot be executed without access to the correct 3-fluoro isomer.

Scaffold-Comparison Studies: Benchmarking Thiazolo Versus Isoxazolo Pyridazinones

For research programs conducting systematic scaffold-hopping or bioisostere comparison studies between thiazolo[4,5-d]pyridazinones and isoxazolo[4,5-d]pyridazinones, CAS 941949-66-2 provides a representative thiazolo scaffold probe with the dual-fluorine substitution pattern that is absent from most published thiazolo analogs [1][2]. Its inclusion in comparative panels alongside isoxazolo derivatives enables quantification of scaffold-specific effects on target engagement, selectivity, and ADME properties, building on published evidence that the two scaffolds diverge significantly in antimicrobial activity profiles [1].

Quote Request

Request a Quote for 5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.